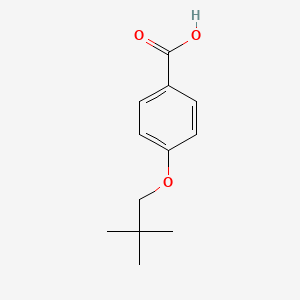

4-(Neopentyloxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

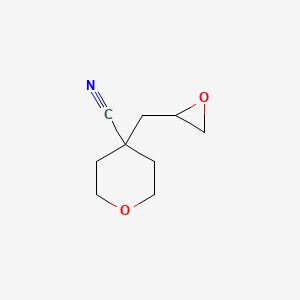

4-(Neopentyloxy)benzoic acid is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.26 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C12H16O3/c1-12(2,3)8-15-10-6-4-9(5-7-10)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) . This indicates that the molecule consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 101.66°C and a predicted boiling point of 320.28°C at 760 mmHg . The density is predicted to be 1.08 g/cm3, and the refractive index is predicted to be 1.52 .Wissenschaftliche Forschungsanwendungen

Molecular Orientation and Stability in Liquid-Crystalline Derivatives

Research on liquid-crystalline benzoic acid derivatives, such as 4-pentylbenzoic acid and 4-hexylbenzoic acid, reveals insights into the stability of hydrogen-bonded benzoic acid dimers. Infrared spectroscopy studies show that in the crystalline state, these acids exist predominantly in a dimeric form, transitioning to monomeric non-hydrogen-bonded forms upon heating. This behavior suggests a complex dependency of hydrogen bond stability on both temperature and molecular orientation (Kato, Jin, Kaneuchi, & Uryu, 1993).

Crystal and Molecular Structures

The crystal and molecular structures of 4-(ω-cyanoalkyloxy)benzoic acids, including similar derivatives, have been explored using single-crystal X-ray diffractometry. This research provides detailed insights into the spatial arrangement and bonding characteristics of these molecules, highlighting the influence of different aliphatic chains and substituents on their crystal packing and structural properties (Zugenmaier, Bock, & Schacht, 2003).

Toxicity Assessment

A study assessing the toxicity of various benzoic acid derivatives, including 4-chlorobenzoic and 4-methoxybenzoic acids, reveals significant effects on biochemical and morphological parameters in rats. This research is crucial for understanding the potential risks associated with exposure to these compounds (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Drug Industry Applications

Benzoic acid derivatives exhibit antifungal and antimicrobial properties, making them valuable in the drug industry. Studies investigating complex formations, like that between alpha cyclodextrin and 2-(4-hydroxyphenylazo) benzoic acid, contribute to drug delivery systems (Dikmen, 2021).

Catalytic Functionalization

Research on the catalytic functionalization of benzoic acids, including derivatives, provides new methodologies for organic synthesis. The selective C–H bond functionalization of these compounds has significant implications for the development of pharmaceuticals and natural products (Li, Cai, Ji, Yang, & Li, 2016).

Environmental and Food Science

The presence and use of benzoic acid derivatives in food and environmental settings have been reviewed, including their occurrence, metabolism, toxicology, and analytical detection methods. This research is critical for understanding their effects on public health and the environment (del Olmo, Calzada, & Nuñez, 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

Benzoic acid and its derivatives are known to have antimicrobial properties and can interact with various enzymes and proteins within microbial cells .

Mode of Action

Benzoic acid, a structurally related compound, is known to disrupt the cell membrane integrity and interfere with the proton motive force, enzymatic activity, and cellular processes of microbes .

Biochemical Pathways

Benzoic acid is known to be involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants . It’s also involved in the β-oxidative pathway .

Pharmacokinetics

It’s known that benzoic acid is well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Benzoic acid and its derivatives are known to have antimicrobial properties, disrupting the integrity of microbial cell membranes and interfering with cellular processes .

Action Environment

Factors such as ph, temperature, and presence of other compounds can affect the stability and efficacy of benzoic acid and its derivatives .

Eigenschaften

IUPAC Name |

4-(2,2-dimethylpropoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)8-15-10-6-4-9(5-7-10)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGBFUCAXPSHOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2789976.png)

![1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2789977.png)

![2-(2-(4-Fluorophenyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2789980.png)

![3-(2-oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2789982.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2789988.png)

![N-(1-cyanocyclobutyl)-N,3,5-trimethyl-4-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2789991.png)

![6-Phenyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2789993.png)